molecular formula C18H17ClN8O5S B12760633 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide CAS No. 94772-01-7

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12760633
CAS No.: 94772-01-7
M. Wt: 492.9 g/mol
InChI Key: FXNREGLBYOPUNF-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a molecular formula of C18H18ClN7O3S This compound is characterized by the presence of a tetrazole ring, a dimethoxyphenyl group, and a thioxomethyl hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((2-chloro-4-nitrophenyl)amino)thioxomethyl)hydrazide is unique due to the presence of the 2-chloro-4-nitrophenyl group. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

94772-01-7

Molecular Formula

C18H17ClN8O5S

Molecular Weight

492.9 g/mol

IUPAC Name

1-(2-chloro-4-nitrophenyl)-3-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]thiourea

InChI

InChI=1S/C18H17ClN8O5S/c1-31-14-6-3-10(7-15(14)32-2)17-22-25-26(24-17)9-16(28)21-23-18(33)20-13-5-4-11(27(29)30)8-12(13)19/h3-8H,9H2,1-2H3,(H,21,28)(H2,20,23,33)

InChI Key

FXNREGLBYOPUNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)OC

Origin of Product

United States

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